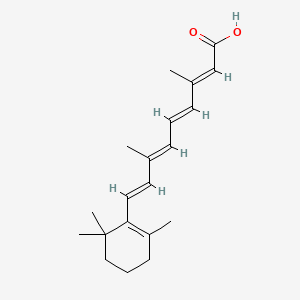

Guggulsterone

描述

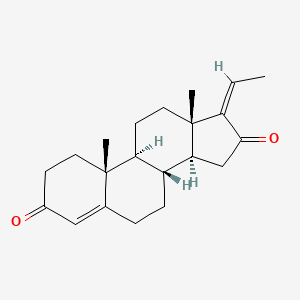

Guggulsterone is a phytosteroid found in the resin of the guggul plant, Commiphora mukul . It can exist as either of two stereoisomers, E-guggulsterone and Z-guggulsterone . It is known to have antihyperlipidemic properties and can potently reverse multi-drug resistance in a number of human cancer cell lines .

Synthesis Analysis

Guggulsterone is derived from the oleo-gum resin of the critically endangered plant Commiphora wightii . Due to its low concentration in natural resources but wide medicinal and therapeutic value, chemists have developed several synthetic routes for guggulsterone starting from various steroid precursors . Numerous studies have attempted to modify its structure to improve the biological properties .Molecular Structure Analysis

Guggulsterone is a natural alkaloid steroid derived from the resin of the traditional medicinal plant “guggul.” It exists in two stereoisomers, i.e. E-guggulsterone and Z-guggulsterone . The steroids that are obtained from plant sources are known as phytosterols .Chemical Reactions Analysis

Guggulsterone has been the subject of numerous studies aimed at improving its biological properties through structural modification . Synthetic mechanisms have been developed to produce guggulsterone in sufficient quantities for further study .Physical And Chemical Properties Analysis

Guggulsterone is a plant sterol isolated from the gum resin of some members of the Burseraceae family . It is an important bioactive component of this natural resin .科研应用

Guggulipid: A Promising Multi-Purpose Herbal Medicinal Agent

Guggulipid, an ethyl acetate extract from the guggul plant, is rich in E- and Z-guggulsterone isomers, which are credited for its wide-ranging activities. This compound has been historically utilized for treating arthritis, inflammation, obesity, and disorders related to lipid metabolism among others. Its therapeutic properties extend to anti-ulcer, anti-epileptic, cardiac protection, and liver disorder treatments. Recent studies reinforce its utility in addressing inflammation, pain, wounds, and acne, highlighting its significance as a natural product for various disorders (Ahmad et al., 2020).

A Review on Guggulu Formulations used in Ayurveda

Guggulu plays a crucial role in Ayurveda, forming a core ingredient in many formulations aimed at treating diverse diseases. The review discusses its vast ethnomedical history and its presence in Ayurvedic formulations named with the suffix ‘guggulu’. Guggulsterone, a key active component, is utilized to manage a variety of disorders, underlining the importance of conducting further clinical trials to validate the efficacy of these traditional formulations (Tomar et al., 2014).

Review on Biological Activity and Determination of E&Z- Guggulsterones

Guggulsterones are recognized for their anticholesterol, antidiabetic, anti-inflammatory, anticancer, and hepatoprotective activities. The review highlights the therapeutic properties of guggul gum-resin in treating obesity, liver disorders, ulcers, and cancer, among others. It emphasizes the significance of HPLC and HPTLC methods in separating and estimating guggulsterones, crucial for understanding their biological activities and potential therapeutic applications (Dave & Chopda, 2013).

A Review On: Herbal, Pharmacognostical and Pharmacological Studies on Guggulu

This comprehensive review consolidates information on guggulu's phytochemical and pharmacological aspects. It elaborates on the historical significance and current understanding of guggulu's role in Ayurvedic medicine, emphasizing the need for further research to explore its full potential in modern therapeutics. The review supports the notion of guggulu as a multifaceted natural compound with significant therapeutic benefits across a spectrum of conditions (2022).

Safety And Hazards

未来方向

Guggulsterone has attracted increasing attention due to its excellent biochemistry potential and has been evaluated in clinical trials . It has shown significant effects on various types of cancer by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of genes involved in apoptosis . The current findings are promising and highlight the importance of Guggulsterone in cancer management, which may direct future research .

性质

IUPAC Name |

(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRGPWQVHZTQJ-OSJVMJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033539 | |

| Record name | Guggulsterone Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guggulsterone | |

CAS RN |

39025-23-5 | |

| Record name | Z-Guggulsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39025-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guggulsterone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guggulsterone Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUGGULSTERONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

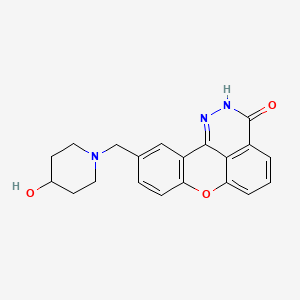

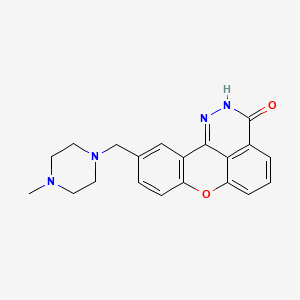

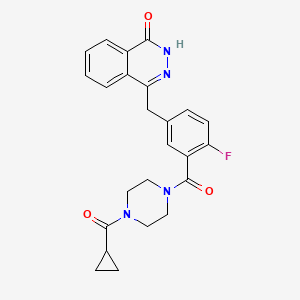

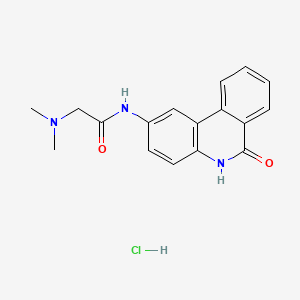

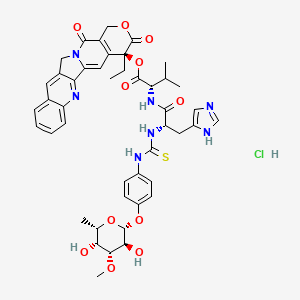

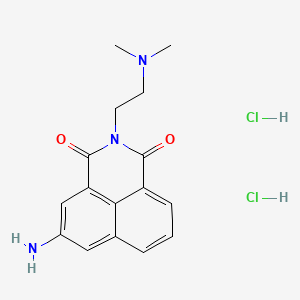

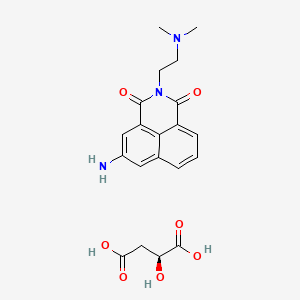

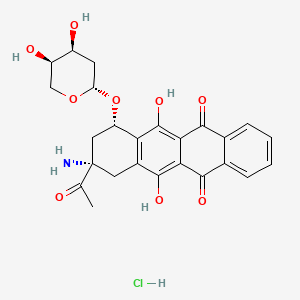

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。